![molecular formula C8H4Cl2F3NO2 B3031948 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene CAS No. 887267-46-1](/img/structure/B3031948.png)
2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene
Overview
Description
2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene is an organic compound . It is a derivative of benzene, which is a simple aromatic ring (benzene) with different substituents .
Synthesis Analysis
This compound is a derivative of trifluoromethylpyridines (TFMP), which are used as a key structural motif in active agrochemical and pharmaceutical ingredients . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H3ClF3NO2 . The structure includes a benzene ring substituted with two chlorine atoms, one methyl group, one nitro group, and one trifluoromethyl group .Scientific Research Applications
- Protein Kinase Inhibitors : Researchers have explored this compound as a scaffold for designing protein kinase inhibitors. These inhibitors play a crucial role in regulating cellular processes and are potential targets for drug development .
- Weed Control : 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene serves as an intermediate in the synthesis of herbicides. It contributes to weed control by disrupting essential metabolic pathways in plants .
- Palladium-Catalyzed Alkoxy Carbonylation : Researchers have reported the synthesis of this compound using palladium-catalyzed alkoxy carbonylation reactions. Such synthetic methods are valuable for accessing diverse chemical structures .
Biological Activity and Drug Development
Herbicide Intermediates
Chemical Synthesis
properties
IUPAC Name |
2,3-dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(14(15)16)5(8(11,12)13)7(10)6(3)9/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBIXQLDVJQSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650403 | |
Record name | 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene | |
CAS RN |
887267-46-1 | |
Record name | 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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